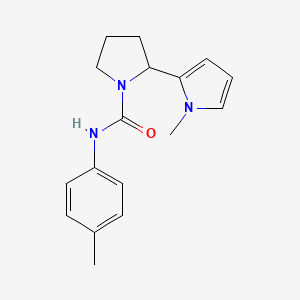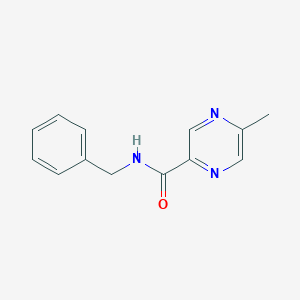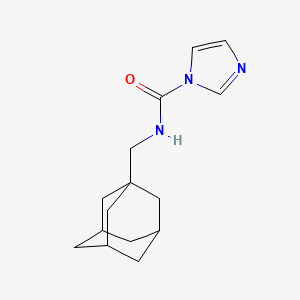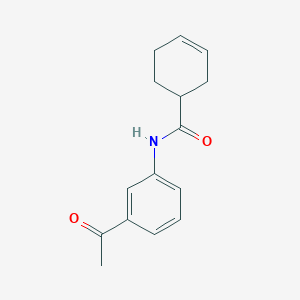
4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide, also known as BFB, is a compound that has been extensively studied in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has also been shown to inhibit the activity of histone deacetylase (HDAC), a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and inhibit the replication of viruses. 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide is also relatively inexpensive compared to other compounds that are used in scientific research. However, 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in certain experiments. 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide also has limited bioavailability, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of future directions for the study of 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide. One area of research is the development of more effective methods for delivering 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide to the body. This could involve the use of nanoparticles or other drug delivery systems. Another area of research is the development of more potent derivatives of 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide that have improved therapeutic properties. Finally, 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide could be studied in combination with other compounds to determine if it has synergistic effects.
Métodos De Síntesis
The synthesis of 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 4-bromo-2-fluoroaniline to form 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)aniline. This intermediate is then reacted with benzoyl chloride to form the final product, 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has been studied extensively in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-bromo-2-fluoro-N-(3-hydroxy-4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO3/c1-20-13-5-3-9(7-12(13)18)17-14(19)10-4-2-8(15)6-11(10)16/h2-7,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZDOXTYJQQPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)

![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)


![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)
![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)
![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)
![5-Cyclopropyl-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455031.png)
